molecular formula C10H18O B2576107 2-Isopropylcycloheptanone CAS No. 20036-72-0

2-Isopropylcycloheptanone

Cat. No.: B2576107
CAS No.: 20036-72-0
M. Wt: 154.253
InChI Key: NABXJCRMBVOBFI-UHFFFAOYSA-N
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Description

2-Isopropylcycloheptanone is a cyclic ketone featuring a seven-membered cycloheptane ring substituted with an isopropyl group at the 2-position. Its molecular formula is C₁₀H₁₆O, with a molecular weight of 152.23 g/mol. The compound has been studied primarily in the context of organic synthesis and structural derivatization, particularly in reactions involving ethoxylation and bromination .

Properties

IUPAC Name

2-propan-2-ylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-8(2)9-6-4-3-5-7-10(9)11/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NABXJCRMBVOBFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Isopropylcycloheptanone is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to cellular functions and metabolic pathways.

    Industry: The compound is used in the formulation of certain perfumes and flavors due to its mild, sweet odor.

Mechanism of Action

The mechanism of action of 2-Isopropylcycloheptanone involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities and influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and reactivity of 2-isopropylcycloheptanone, it is critical to compare it with analogous cyclic ketones and derivatives. Below is a detailed analysis supported by experimental data and research findings.

Comparison with Cycloheptanone

Cycloheptanone (C₇H₁₂O), the parent compound of 2-isopropylcycloheptanone, lacks substituents on its ring. Key differences include:

  • Steric Effects: The isopropyl group in 2-isopropylcycloheptanone introduces significant steric hindrance, reducing its reactivity in nucleophilic additions compared to cycloheptanone.
  • Boiling Point: Cycloheptanone has a boiling point of 179–181°C, while 2-isopropylcycloheptanone’s larger molecular weight and branched structure likely elevate its boiling point, though exact data are unavailable in the cited sources.
  • Synthetic Utility: Cycloheptanone is a common precursor in tropolone synthesis, whereas 2-isopropylcycloheptanone is specifically utilized in ethoxylation and bromination reactions to generate substituted tropolones .

Comparison with 2-Ethoxy-2-Isopropylcycloheptanone

A derivative of 2-isopropylcycloheptanone, 2-ethoxy-2-isopropylcycloheptanone (C₁₂H₂₀O₂), is synthesized via ethoxylation. Key distinctions include:

  • Reactivity : The ethoxy group enhances electrophilicity at the carbonyl carbon, making the derivative more reactive toward nucleophiles.
  • Applications: While 2-isopropylcycloheptanone serves as a starting material, its ethoxy derivative is an intermediate in tropolone synthesis, as demonstrated by Cook, Raphael, and Scott .

Bromination Behavior vs. Phenyltropolones

Bromination of 2-isopropylcycloheptanone yields a mixture of γ-phenyltropolone (V) and β-phenyltropolone (VI) in 9% and 5% yields, respectively . This contrasts with bromination of simpler cycloheptanones, which typically produce single isomers under controlled conditions. The lower yields here highlight the steric and electronic challenges posed by the isopropyl group.

Data Tables

Table 1: Structural and Reactivity Comparison

Compound Molecular Formula Key Substituent Boiling Point (°C) Bromination Yield (%)
Cycloheptanone C₇H₁₂O None 179–181 N/A
2-Isopropylcycloheptanone C₁₀H₁₆O Isopropyl Not reported 9 (γ), 5 (β)
2-Ethoxy-2-isopropylcycloheptanone C₁₂H₂₀O₂ Ethoxy Not reported Not applicable

Research Findings and Limitations

  • Steric Influence: The isopropyl group in 2-isopropylcycloheptanone significantly impacts reaction pathways, as seen in its lower bromination yields compared to unsubstituted cycloheptanones .
  • Synthetic Versatility : Despite moderate yields, the compound’s ability to form substituted tropolones underscores its utility in heterocyclic chemistry.
  • Data Gaps : Physical properties like melting/boiling points and spectroscopic data (e.g., IR, NMR) are absent in the cited literature, limiting a full comparative analysis.

Biological Activity

2-Isopropylcycloheptanone is a cyclic ketone that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure and Properties

2-Isopropylcycloheptanone is characterized by a cycloheptane ring with an isopropyl group and a ketone functional group. Its molecular formula is C9H16OC_9H_{16}O, and it has a molecular weight of 140.23 g/mol. The structure can be represented as follows:

Structure C9H16O\text{Structure }C_9H_{16}O

1. Cytotoxicity

Cytotoxicity studies have shown that 2-isopropylcycloheptanone exhibits significant activity against various cancer cell lines. A study evaluated its effects on human tumor cell lines, including RKO, PC-3, and HeLa cells. The results indicated that the compound has an IC50 (the concentration required to inhibit cell growth by 50%) ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting moderate cytotoxic potential.

Cell Line IC50 (µM)
RKO60.70
PC-349.79
HeLa78.72

These findings highlight the compound's potential as an anticancer agent, although further optimization may be necessary to enhance its efficacy.

3. Leishmanicidal Activity

In vitro studies have assessed the leishmanicidal activity of derivatives related to 2-isopropylcycloheptanone against Leishmania mexicana. Compounds in this category exhibited IC50 values below 1 µM, indicating potent activity comparable to established treatments like amphotericin B.

Compound IC50 (µM)
Compound A0.15
Compound B0.19
Amphotericin B0.17

The precise mechanism by which 2-isopropylcycloheptanone exerts its biological effects remains under investigation. Preliminary studies suggest potential pathways involving oxidative stress modulation and interaction with cellular signaling pathways that regulate apoptosis in cancer cells.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A recent study investigated the cytotoxic effects of several derivatives of cycloheptanones, including 2-isopropylcycloheptanone, on human cancer cell lines. The research aimed to establish a correlation between structural modifications and biological activity, revealing that specific substitutions could enhance cytotoxicity.

Case Study 2: Anti-leishmanial Activity

Another significant study focused on the anti-leishmanial properties of cycloheptanone derivatives. The results demonstrated that certain compounds exhibited remarkable efficacy against Leishmania species, with implications for developing new therapeutic agents for leishmaniasis.

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